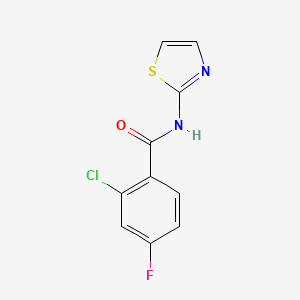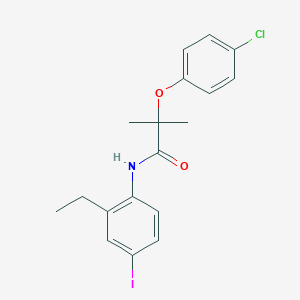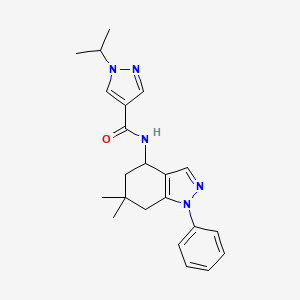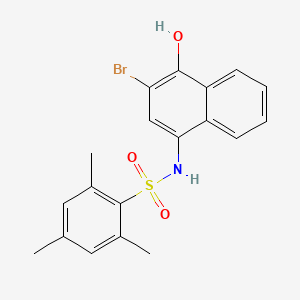
2-chloro-4-fluoro-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential to be used as a tool in various research fields. In
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known for their low toxicity and great in vivo stability , which could suggest favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The thiazole ring’s aromaticity and the presence of various substituents on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .
将来の方向性
Given the wide range of biological activities exhibited by thiazole derivatives, there is significant potential for future research in this area . Future work could focus on synthesizing new thiazole derivatives, including “2-chloro-4-fluoro-N-1,3-thiazol-2-ylbenzamide”, and exploring their potential applications in medicine and other fields.
生化学分析
Biochemical Properties
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide, have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, it has been reported to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, leading to the suppression of tumor growth . Furthermore, 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, the compound can bind to proteins involved in inflammatory pathways, leading to the suppression of inflammation . The modulation of gene expression by 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . Degradation of the compound can lead to a decrease in its efficacy. Long-term exposure to 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide has been reported to result in sustained inhibition of cell proliferation and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . The threshold effects and dose-response relationship of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide are critical for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been reported to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound. The effects of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . For instance, it has been shown to be transported across cell membranes by specific transporters, leading to its accumulation in target tissues . The localization and accumulation of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide within cells and tissues are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been reported to localize to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The subcellular localization of 2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide is important for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2OS/c11-8-5-6(12)1-2-7(8)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVCVECXKZMHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)

![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)


![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)

